molecular formula C8H16O2S B12706508 2-((3-Methylbutyl)thio)ethyl formate CAS No. 83803-47-8

2-((3-Methylbutyl)thio)ethyl formate

Cat. No.: B12706508
CAS No.: 83803-47-8
M. Wt: 176.28 g/mol
InChI Key: NDVUTZCIHBKAPP-UHFFFAOYSA-N
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Description

2-((3-Methylbutyl)thio)ethyl formate is an organic compound with the molecular formula C8H16O2S. It is known for its unique chemical structure, which includes a formate ester and a thioether group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylbutyl)thio)ethyl formate typically involves the reaction of 2-mercaptoethanol with 3-methylbutyl formate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The product is then purified using industrial distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylbutyl)thio)ethyl formate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The formate ester can be reduced to the corresponding alcohol.

    Substitution: The thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

2-((3-Methylbutyl)thio)ethyl formate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-((3-Methylbutyl)thio)ethyl formate involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The formate ester can undergo hydrolysis to release formic acid, which may further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methylbutyl)thio)ethyl formate is unique due to the presence of both a thioether group and a formate ester in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

83803-47-8

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)ethyl formate

InChI

InChI=1S/C8H16O2S/c1-8(2)3-5-11-6-4-10-7-9/h7-8H,3-6H2,1-2H3

InChI Key

NDVUTZCIHBKAPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSCCOC=O

Origin of Product

United States

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